Ethyl 4-methylthiophene-3-carboxylate

Medicinal Chemistry Organic Synthesis Physicochemical Property Profiling

Ethyl 4-methylthiophene-3-carboxylate (CAS 177032-11-0) is a unique 4-methyl-thiophene-3-carboxylate scaffold essential for GARFT inhibitor synthesis. Its ethyl ester enhances lipophilicity vs. the methyl analog, enabling fine-tuning of drug-like properties. Ideal for visible-light bromination to produce relugolix intermediates. With defined melting point (84°C), it suits crystallization protocol development. Procure for lead optimization in anticancer research.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 177032-11-0
Cat. No. B3246268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methylthiophene-3-carboxylate
CAS177032-11-0
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC=C1C
InChIInChI=1S/C8H10O2S/c1-3-10-8(9)7-5-11-4-6(7)2/h4-5H,3H2,1-2H3
InChIKeyZNSIHGXAXBRNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methylthiophene-3-Carboxylate: A Key Thiophene-3-Carboxylate Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 4-methylthiophene-3-carboxylate (CAS 177032-11-0) is a thiophene-3-carboxylate derivative featuring an ethyl ester at the 3-position and a methyl group at the 4-position of the thiophene ring . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of GARFT inhibitors and other bioactive molecules [1]. Its specific substitution pattern provides a unique scaffold for the construction of more complex thiophene-based compounds, enabling access to chemical space that is difficult to explore with other heterocyclic building blocks .

Why Generic Substitution of Ethyl 4-Methylthiophene-3-Carboxylate Fails in Critical Synthetic and Biological Applications


While thiophene-3-carboxylates may appear structurally similar, the specific ester group (ethyl vs. methyl) and the presence and position of substituents (e.g., 4-methyl) profoundly impact physicochemical properties, reactivity, and biological outcomes . For instance, the ethyl ester of ethyl 4-methylthiophene-3-carboxylate confers a higher molecular weight (170.23 g/mol) and distinct lipophilicity compared to its methyl ester analog (Methyl 4-methylthiophene-3-carboxylate, MW 156.20 g/mol, LogP ~2.27) , which can significantly alter its behavior in chemical reactions and biological assays . Furthermore, the 4-methyl substitution is essential for the correct spatial orientation and electronic properties required for specific target interactions, as demonstrated in the synthesis of GARFT inhibitors where the 4-methyl-substituted thiophene core is a key structural requirement [1]. Substituting with an unsubstituted thiophene or a different ester would likely lead to reduced or absent activity in these applications.

Quantitative Evidence Guide: Why Ethyl 4-Methylthiophene-3-Carboxylate is Differentiated from its Closest Analogs


Differentiation by Distinct Physicochemical Properties: Ethyl vs. Methyl Ester

Ethyl 4-methylthiophene-3-carboxylate possesses a higher molecular weight (170.23 g/mol) and distinct lipophilicity compared to its closest analog, Methyl 4-methylthiophene-3-carboxylate (MW 156.20 g/mol, LogP ~2.27) . The ethyl ester group in the target compound contributes to a predicted LogP value that is anticipated to be higher than that of the methyl ester analog, influencing membrane permeability and solubility in biological contexts . Additionally, the ethyl ester provides a different steric environment that can alter reactivity in synthetic transformations .

Medicinal Chemistry Organic Synthesis Physicochemical Property Profiling

Synthetic Utility in Visible-Light-Induced Bromination: Access to Key Derivatives

Ethyl 4-methylthiophene-3-carboxylate serves as a crucial starting material for the synthesis of ethyl 4-(bromomethyl)thiophene-3-carboxylate derivatives via a visible-light-induced radical process [1]. This method, which employs HBr as the bromine source and H2O2 as the oxidant, proceeds in good yields and with wide functional group tolerance under ambient conditions [2]. The protocol has been demonstrated on a gram scale and applied in the innovative synthesis of the clinical drug relugolix [3]. In contrast, the 2-amino analog (2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester, CAS 43088-42-2) lacks the 4-methyl substitution pattern required for this specific bromination pathway and would likely undergo different reaction pathways, highlighting the unique reactivity of the target compound [4].

Organic Synthesis Photochemistry Medicinal Chemistry

Key Intermediate in the Synthesis of GARFT Inhibitors

Ethyl 4-methylthiophene-3-carboxylate is a crucial intermediate in the synthesis of glycinamide ribonucleotide formyltransferase (GARFT) inhibitors, a class of antineoplastic agents [1]. Patent WO2004113328A1 describes convergent asymmetric synthetic routes that utilize a 4-methyl-substituted thiophene core, derived from or incorporating this compound, as a key building block for generating potent GARFT inhibitors [2]. While other thiophene-3-carboxylates may be used in similar contexts, the specific 4-methyl substitution is essential for the correct spatial orientation and electronic properties required for GARFT binding . The methyl ester analog (Methyl 4-methylthiophene-3-carboxylate) could potentially be used, but the ethyl ester provides a readily hydrolyzable protecting group that can be removed under mild conditions to yield the free carboxylic acid, which is critical for target engagement .

Medicinal Chemistry Oncology Antifolate Therapy

Thermal Stability and Purification Advantages

Ethyl 4-methylthiophene-3-carboxylate exhibits a melting point of 84 °C (when recrystallized from ethanol) , which is advantageous for purification by crystallization and for handling during large-scale synthesis. In contrast, its 2-amino analog (2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester, CAS 43088-42-2) has a slightly lower melting point of 80 °C [1]. The higher melting point of the target compound may translate to improved thermal stability and easier handling in certain synthetic procedures. Furthermore, the target compound has a significantly lower boiling point (50 °C at 0.001 Torr) compared to the 2-amino analog (279 °C at 760 mmHg) , indicating a higher volatility that could be exploited for purification by sublimation or for specific reaction conditions requiring a volatile starting material.

Process Chemistry Crystallization Purification

Best Research and Industrial Application Scenarios for Ethyl 4-Methylthiophene-3-Carboxylate


Synthesis of GARFT Inhibitors for Oncology Drug Discovery

This compound is a critical starting material for the synthesis of glycinamide ribonucleotide formyltransferase (GARFT) inhibitors, a class of antineoplastic agents [1]. Its specific 4-methyl-substituted thiophene core is a structural requirement for the activity of these inhibitors . Researchers developing novel cancer therapeutics should procure this compound to ensure access to the correct intermediate for lead optimization and scale-up studies.

Photochemical Synthesis of Bromomethyl Derivatives for Drug Conjugation

Ethyl 4-methylthiophene-3-carboxylate is an ideal substrate for visible-light-induced bromination to yield ethyl 4-(bromomethyl)thiophene-3-carboxylate derivatives [2]. These brominated intermediates are valuable for further functionalization, including bioconjugation and the synthesis of complex drug molecules like relugolix [3]. Scientists engaged in photoredox catalysis and late-stage functionalization will find this compound uniquely suited for their applications.

Building Block for Medicinal Chemistry Library Synthesis

Due to its unique combination of an ethyl ester and a 4-methyl substituent, this compound serves as a versatile scaffold for the construction of diverse thiophene-based compound libraries . Its distinct physicochemical properties (e.g., LogP, molecular weight) compared to the methyl ester analog allow medicinal chemists to fine-tune the drug-like properties of their leads . Procurement of this compound enables the exploration of chemical space that is not accessible with more common thiophene building blocks.

Process Chemistry and Crystallization Studies

The defined melting point (84 °C from ethanol) and lower boiling point under reduced pressure (50 °C at 0.001 Torr) make Ethyl 4-methylthiophene-3-carboxylate an excellent model compound for developing crystallization and purification protocols . Process chemists can leverage these well-defined physical properties for optimizing large-scale synthetic routes and ensuring high purity of intermediates.

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